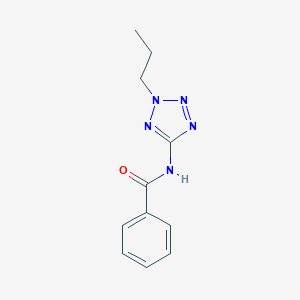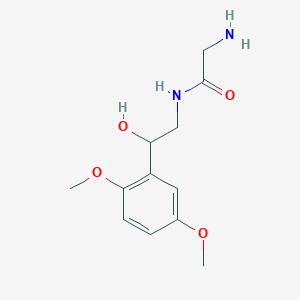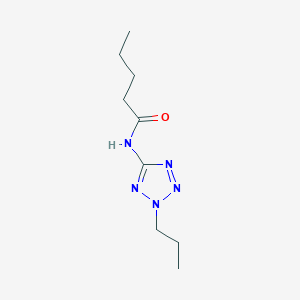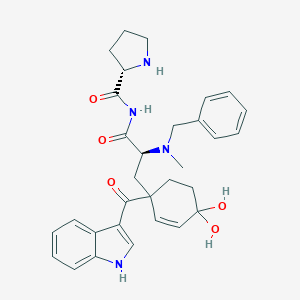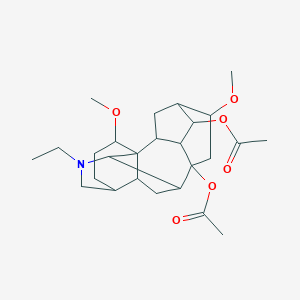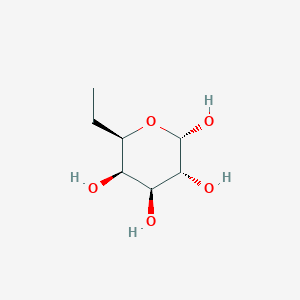
(2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol, also known as erythritol, is a naturally occurring sugar alcohol that is commonly used as a low-calorie sweetener. It has gained popularity in recent years due to its unique properties, which make it an attractive alternative to traditional sugar and other artificial sweeteners. In
Mécanisme D'action
Erythritol is a non-nutritive sweetener that is not metabolized by the body, meaning it does not contribute to caloric intake. It works by binding to sweet taste receptors on the tongue, triggering a sweet sensation without the associated calories. Unlike other sugar alcohols, (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol is not metabolized by the body, meaning it does not cause digestive issues like bloating or diarrhea.
Biochemical and Physiological Effects:
Erythritol has been shown to have several biochemical and physiological effects. It has been found to reduce blood glucose and insulin levels in animal studies, suggesting it may have potential benefits for individuals with diabetes. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may help protect against various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Erythritol has several advantages for lab experiments, including its stability, low toxicity, and ease of use. It does not interfere with other biochemical processes and can be easily incorporated into various experimental protocols. However, one limitation of (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol research. One area of interest is its potential use as a therapeutic agent for various diseases and conditions, including diabetes, inflammation, and oxidative stress. In addition, there is growing interest in the use of this compound in biotechnology and industrial applications, such as the production of biofuels and bioplastics. Further research is needed to fully understand the potential applications and benefits of this compound in these areas.
Conclusion:
In conclusion, this compound, or this compound, is a naturally occurring sugar alcohol with unique properties that make it an attractive alternative to traditional sugar and other artificial sweeteners. It has been extensively studied for its potential health benefits and applications in various fields. Further research is needed to fully understand the potential applications and benefits of this compound in various areas.
Méthodes De Synthèse
Erythritol is produced by the fermentation of glucose using certain strains of yeast or fungi. The process involves several steps, including the conversion of glucose to erythrose, which is then converted to (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol. The final product is purified and dried to obtain pure this compound.
Applications De Recherche Scientifique
Erythritol has been extensively studied for its potential health benefits and applications in various fields. It is widely used in the food industry as a low-calorie sweetener and is considered safe for consumption by various regulatory agencies. In addition, (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol has been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Propriétés
Numéro CAS |
127279-08-7 |
|---|---|
Formule moléculaire |
C8 H12 N2 O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-6-ethyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O5/c1-2-3-4(8)5(9)6(10)7(11)12-3/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1 |
Clé InChI |
HIPAIKSXHJHWJX-PZRMXXKTSA-N |
SMILES isomérique |
CC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O |
SMILES |
CCC1C(C(C(C(O1)O)O)O)O |
SMILES canonique |
CCC1C(C(C(C(O1)O)O)O)O |
Synonymes |
Levovist SH-TA-508 SHU 508 SHU 508 A SHU-508 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)
![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)
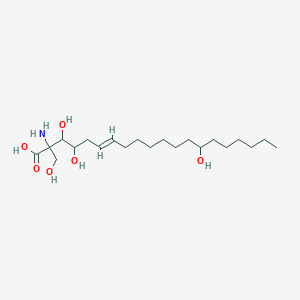
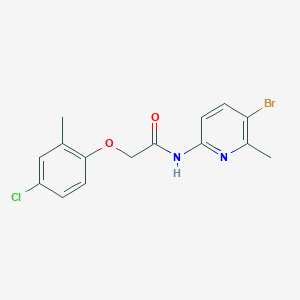
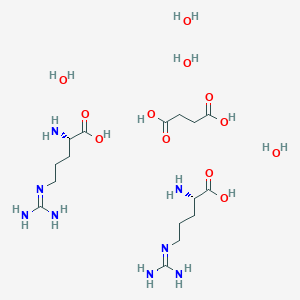
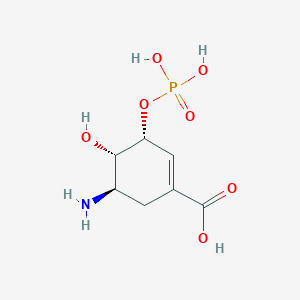
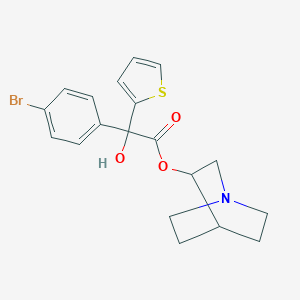
![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)
